![molecular formula C28H32O9 B592822 Dodonaflavonol CAS No. 1392213-93-2](/img/structure/B592822.png)
Dodonaflavonol
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Overview
Description
Dodonaflavonol is a natural organic compound . It is a type of flavonoid, which are secondary metabolites of plants that contain polyphenol structure .
Synthesis Analysis
Flavonoids like Dodonaflavonol are synthesized from phenylalanine and malonyl—Co A . A novel one-pot synthesis of flavones has been described, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Molecular Structure Analysis
The molecular formula of Dodonaflavonol is C28H32O9 . Flavonoids contain a common phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone and isoflavone backbone structure .
Chemical Reactions Analysis
Flavonoids like Dodonaflavonol are known to exhibit antioxidant, anti-inflammatory, and anti-cancer properties . They alter the important enzymatic functions, thereby exhibiting these properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antioxidant Activity
Flavonols act as potent antioxidants against a diverse range of stressors . They scavenge free radicals, providing protection from free radical damage and oxidation-associated diseases .
Antidiabetic Properties
Some flavonols, like kaempferol, prevent apoptosis of pancreatic beta-cells, boosting their function and survival rate, leading to increased insulin secretion . This suggests potential antidiabetic applications.
Anticancer Potential
Flavonols exhibit anticancer activities. For instance, kaempferol could be effective against human gastric cancer . They prevent tumor growth and are associated with reduced risk of cancer .
Cardiovascular Health
High consumption of flavonols is associated with decreased cardiovascular problems . They may help in the prevention and treatment of cardiovascular diseases.
Antiviral and Antibacterial Properties
Flavonols show potential as alternatives to conventional antibiotics, restricting viral infection by antagonizing the envelope proteins to block viral entry .
Immune System Enhancement
Individual flavonoids have been shown to enhance the immune system . Their anti-inflammatory activities contribute to this effect .
Mechanism of Action
Target of Action
Dodonaflavonol is a natural flavonoid compound widely present in plants . Flavonoids, in general, are known to interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological activities.
Biochemical Pathways
Flavonoids, including Dodonaflavonol, are involved in various biochemical pathways. They play a vital role in plant growth and resistance to stresses . They are also involved in the regulation of polar auxin transport and free radical scavenging mechanism . .
Result of Action
Dodonaflavonol has been reported to have antioxidant and anti-inflammatory effects . It is suggested to have a potential protective effect against cardiovascular and cerebrovascular diseases and cancer . .
Action Environment
The action of Dodonaflavonol, like other flavonoids, can be influenced by various environmental factors. These factors can affect the synthesis, bioavailability, and efficacy of Dodonaflavonol. For instance, stress factors in plants can lead to the accumulation of flavonoids by regulating the expression of flavonoid synthase genes .
properties
IUPAC Name |
[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYNOPDDLPHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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